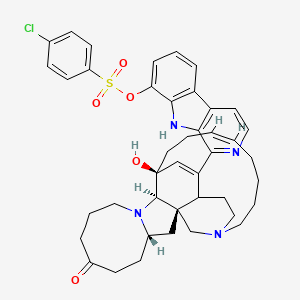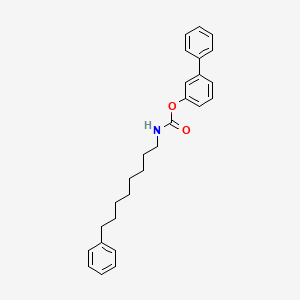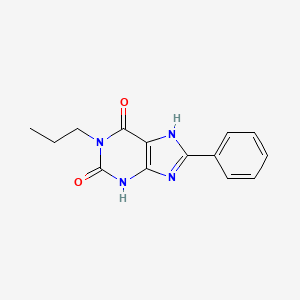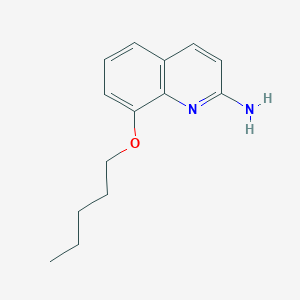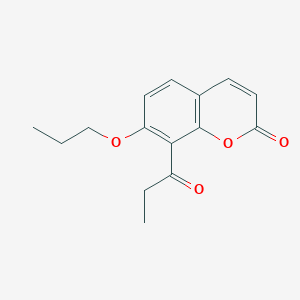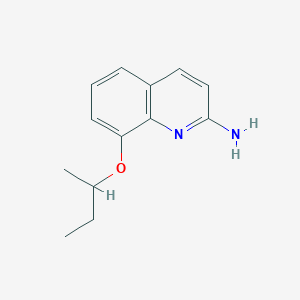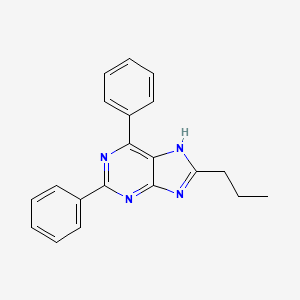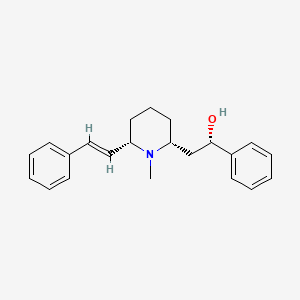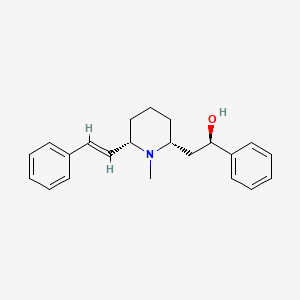
8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. The chroman-4-one framework is a privileged structure in heterocyclic chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one typically involves the reaction of chroman-4-one derivatives with thiomorpholine and phenyl groups under specific conditions. The chroman-4-one framework can be synthesized through various methods, including cyclization reactions and condensation reactions .
Industrial Production Methods
Industrial production of chroman-4-one derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted chroman-4-one derivatives .
Scientific Research Applications
8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Phenyl-2-thiomorpholin-4-yl-chromen-4-one can be compared with other similar compounds, such as:
- 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one
- 6-Hydroxy-2-(4-hydroxyphenyl) chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
These compounds share the chroman-4-one framework but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
154447-37-7 |
|---|---|
Molecular Formula |
C19H17NO2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
8-phenyl-2-thiomorpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C19H17NO2S/c21-17-13-18(20-9-11-23-12-10-20)22-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
InChI Key |
BJZCLUNKKGYDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


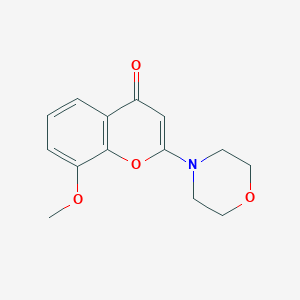
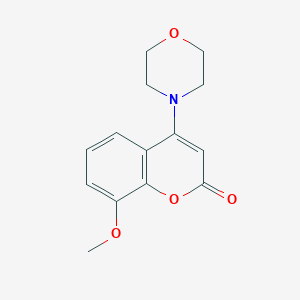
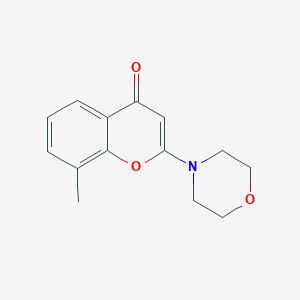

![8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one](/img/structure/B10845925.png)
